molecular formula C14H20N4O2 B2830059 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea CAS No. 1797224-63-5

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea

Cat. No.: B2830059
CAS No.: 1797224-63-5
M. Wt: 276.34
InChI Key: DPTKSBULTAIOPL-UHFFFAOYSA-N
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Description

1-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea is a synthetic small molecule based on the 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its kinase inhibitory potential . Compounds featuring this core structure have demonstrated significant research value in oncology, particularly as potent and selective inhibitors of various protein kinases, which are critical targets in cancer therapy and the study of aberrant cell proliferation . The molecular design, incorporating a urea linker, is a strategy often employed in the development of type II kinase inhibitors, which can induce a distinct DFG-out conformation of the target kinase for potentially enhanced selectivity . This compound is presented as a valuable chemical probe for biochemical and cell-based assays in basic research. Its structure is closely related to derivatives investigated for their ability to modulate key signaling pathways involved in disease states . Researchers can utilize this For-Research-Use-Only material for in vitro studies, including target validation, high-throughput screening, and mechanistic studies of kinase function. It is supplied with comprehensive analytical data to ensure identity and purity, enabling reliable and reproducible research outcomes.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-20-11-8-17-14(19)16-7-3-9-18-10-5-12-4-2-6-15-13(12)18/h2,4-6,10H,3,7-9,11H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTKSBULTAIOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCCCN1C=CC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea typically involves the following steps:

  • Formation of the Pyrrolopyridine Intermediate: : The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and an amine. This step often requires a catalyst and specific reaction conditions to ensure the correct formation of the heterocyclic ring.

  • Alkylation: : The pyrrolopyridine intermediate is then alkylated with a propyl halide to introduce the propyl chain. This reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution.

  • Urea Formation: : The final step involves reacting the alkylated pyrrolopyridine with 2-methoxyethyl isocyanate to form the urea linkage. This reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions, such as those using lithium aluminum hydride, can reduce the urea group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyethyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

Structure

The compound features a pyrrolopyridine core, which is known for its biological activity. The structural complexity allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds similar to 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea exhibit significant anticancer properties. These compounds act as inhibitors of the mTOR (mammalian target of rapamycin) pathway, which is crucial in cell growth and proliferation.

  • Mechanism of Action : By inhibiting mTOR, these compounds can induce apoptosis in cancer cells and prevent tumor growth. This mechanism has been documented in various studies focusing on breast cancer and leukemia models .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have suggested that pyrrolopyridine derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory properties.

  • Case Study : In animal models of neurodegenerative diseases, compounds with similar structures have shown promise in reducing neuronal damage and improving cognitive functions .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes.

  • Research Findings : Laboratory tests have shown that derivatives of this compound inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Development of New Therapeutics

The versatility of the pyrrolopyridine scaffold allows for modifications that can tailor the pharmacological properties of the compound. Researchers are exploring various substitutions to enhance efficacy and reduce side effects.

  • Innovative Approaches : Recent studies focus on synthesizing new derivatives with improved selectivity for specific biological targets, which may lead to novel therapeutic agents for complex diseases .

Data Table: Summary of Research Findings

Application AreaMechanism/EffectReference
Anticancer ActivitymTOR inhibition leading to apoptosis
Neuroprotective EffectsModulation of neurotransmitter systems
Antimicrobial PropertiesDisruption of bacterial cell membranes
Development of New TherapeuticsTailored modifications for efficacy

Mechanism of Action

The mechanism of action of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolopyridine moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The urea group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Syntheses

Key analogues synthesized and characterized in recent studies include compounds sharing the pyrrolo[2,3-b]pyridine scaffold but differing in substituents and linker chains. Below is a comparative analysis based on synthesis data and physicochemical properties (Table 1):

Table 1: Comparison of Structural Analogues

Compound Name Yield (%) Melting Point (°C) Key Functional Groups Characterization Methods Source
1-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea (Target) N/A N/A Urea, methoxyethyl, pyrrolopyridine Not reported Hypothetical
1-(3-(4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydropyridin-1(2H)-yl)propyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (5) 46 97–102 Pyrrolidine-2,5-dione, indole NMR, MS
1-(2-(4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydropyridin-1(2H)-yl)ethyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (6) 65 233–235 Shorter ethyl linker, indole NMR, MS
1-(4-(4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydropyridin-1(2H)-yl)butyl)-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (7) 47 140–144 Methoxyindole, butyl linker NMR, MS
Key Observations:

Functional Group Impact: The urea group in the target compound distinguishes it from analogues with pyrrolidine-2,5-dione cores (e.g., Compounds 5–9) . The methoxyethyl substituent in the target compound may confer better solubility than the indole or methoxyindole groups in analogues, which are more lipophilic .

Linker Length and Flexibility :

  • The propyl chain in the target compound balances flexibility and rigidity, whereas shorter ethyl linkers (e.g., Compound 6) or longer butyl chains (e.g., Compound 7) alter conformational stability and binding kinetics .

Bioactivity and Toxicity Considerations

While direct bioactivity data for the target compound are unavailable, insights can be inferred from related compounds:

  • Carcinogenicity Risks: Analogues with fused heterocyclic systems (e.g., indole-pyrrolopyridine hybrids) have structural similarities to carcinogenic heterocyclic amines like IQ (2-amino-3-methylimidazo[4,5-f]quinoline), which is classified as a Group 2A carcinogen . However, the absence of aminoimidazole or fused quinoline rings in the target compound likely reduces this risk.
  • Kinase Inhibition Potential: Pyrrolo[2,3-b]pyridine derivatives are known to inhibit kinases such as JAK2 or ALK. The urea group in the target compound could enhance binding to ATP pockets, analogous to FDA-approved kinase inhibitors like Sorafenib .

Biological Activity

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolo[2,3-b]pyridine derivatives, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H20N4O2\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_2

This compound features a pyrrolo[2,3-b]pyridine moiety linked to a methoxyethyl urea group, contributing to its potential interactions with biological targets.

1. Anticancer Properties

Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including the target compound, exhibit significant anticancer activity. In particular, studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

  • Case Study : A study on nortopsentin analogues showed that pyrrolo[2,3-b]pyridine derivatives acted as cyclin-dependent kinase inhibitors, effectively reducing cell proliferation in models of diffuse malignant peritoneal mesothelioma (DMPM) and enhancing apoptotic responses through caspase activation . The most active compounds led to tumor volume inhibition in xenograft models by 58-75% .

2. Targeting Fibroblast Growth Factor Receptors (FGFR)

Pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs. These receptors are often implicated in tumorigenesis and cancer progression.

  • Research Findings : A series of studies reported that specific derivatives showed IC50 values against FGFRs ranging from 7 nM to 712 nM. Notably, one derivative exhibited strong inhibitory effects on breast cancer cell lines and inhibited migration and invasion capabilities . This suggests that the compound may serve as a lead candidate for further development in cancer therapies targeting FGFR pathways.

3. TNIK Inhibition

Another area of interest is the inhibition of TNIK (TRAF2 and NCK interacting kinase), which plays a role in various signaling pathways involved in cancer.

  • Findings : Compounds derived from the pyrrolo[2,3-b]pyridine scaffold demonstrated potent TNIK inhibition with IC50 values lower than 1 nM. These compounds also exhibited concentration-dependent inhibition of IL-2 secretion, indicating their potential utility in modulating immune responses .

Table: Summary of Biological Activities

Activity TypeTarget/EffectReference
Anticancer ActivityCyclin-dependent kinase inhibition
FGFR InhibitionIC50 values between 7 nM - 712 nM
TNIK InhibitionIC50 < 1 nM; IL-2 secretion inhibition

The synthesis of this compound typically involves several steps, including the formation of the pyrrolo[2,3-b]pyridine core followed by alkylation with appropriate reagents to introduce the propyl group and subsequent formation of the urea linkage. The precise mechanism by which this compound exerts its biological effects is still under investigation but likely involves modulation of key signaling pathways associated with cell proliferation and survival.

Q & A

Q. What are the key synthetic strategies for preparing 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea?

The synthesis typically involves multi-step reactions:

  • Step 1 : Alkylation of the pyrrolopyridine core with a propyl linker (e.g., using 3-bromopropane under basic conditions).
  • Step 2 : Introduction of the 2-methoxyethyl urea moiety via reaction with 2-methoxyethyl isocyanate or carbamate coupling agents.
  • Optimization : Catalysts like DMAP or bases (e.g., triethylamine) improve yields, while solvents (e.g., DMF, THF) influence reaction efficiency. Monitoring via TLC and purification by column chromatography are critical .

Example Reaction Conditions :

StepReagents/ConditionsYield (%)
13-Bromopropane, K₂CO₃, DMF, 80°C65–75
22-Methoxyethyl isocyanate, Et₃N, THF, RT50–60

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., pyrrolopyridine aromatic signals at δ 7.5–8.5 ppm, urea NH peaks at δ 5.5–6.5 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak matching C₁₆H₂₁N₅O₂).
  • X-ray Crystallography (if available): Resolves 3D conformation and hydrogen-bonding patterns in the urea group .

Q. What safety precautions are recommended during handling?

While toxicity data for this specific compound is limited, general guidelines for urea derivatives apply:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particulates.
  • Store in a cool, dry environment under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Simulations (e.g., AutoDock Vina) assess binding affinity to enzymes like kinases, focusing on the urea group’s hydrogen-bonding potential and pyrrolopyridine’s aromatic stacking .
  • MD Simulations : Evaluate stability of ligand-protein complexes over time (e.g., 100-ns trajectories in GROMACS).
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and cytochrome P450 interactions .

Q. What methodologies resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values or target selectivity can arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Structural Analogues : Compare with similar compounds (e.g., 1-(3-methoxyphenyl)-3-(pyrrolidinylmethyl)urea) to identify substituent effects .
  • Dose-Response Validation : Repeat experiments with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What strategies optimize Structure-Activity Relationships (SAR) for enhanced potency?

  • Substitution Analysis : Test derivatives with modified methoxy groups (e.g., ethoxy, halogen) or linker lengths.
  • Bioisosteric Replacement : Replace urea with thiourea or amide groups to balance potency and metabolic stability .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., urea NH as a hydrogen-bond donor) using software like Schrödinger .

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